Quzhaqigan

Description

Structure

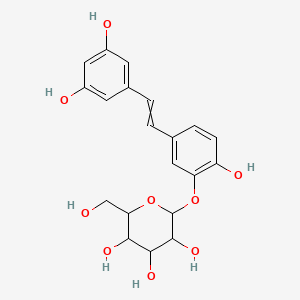

2D Structure

Properties

IUPAC Name |

2-[5-[2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGCIIXWEFTPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Quzhaqigan occurs naturally in several plant species, notably within the Rheum genus and Maackia amurensis. It has been identified as an active component in Rhubarb (Rheum officinale Baill.) medchemexpress.commedchemexpress.com and is also found in Rheum palmatum and Rheum tanguticum. tmu.edu.cnfrontiersin.orgnaturalproducts.netambeed.cn Species of the Rheum genus are widely distributed.

Maackia amurensis Rupr. et Maxim., commonly known as Amur Maackia, is another significant botanical source of this compound. mdpi.comresearchgate.netnih.gov This deciduous tree is native to regions of eastern Asia, including the Amur River basin and the south of Primorsky Krai in Russia, as well as provinces in China such as Hebei, Heilongjiang, Jilin, Liaoning, Nei Mogol, and Shandong, typically found in forests on hill slopes at elevations of 300 to 900 meters. gardenia.netpfaf.orgmissouribotanicalgarden.orgjardindion.com The heartwood of M. amurensis is particularly noted for containing various polyphenolic compounds, including this compound. mdpi.comresearchgate.net

Advanced Extraction Techniques from Plant Matrices

The efficient extraction of this compound from its botanical sources is a critical step in its study and utilization. Both advanced and conventional techniques are employed to isolate this compound from complex plant matrices.

Supercritical Fluid Extraction Optimization

Supercritical Fluid Extraction (SFE) has emerged as a green and sustainable technique for isolating bioactive compounds from natural sources, offering advantages such as reduced solvent usage and lower operating temperatures compared to traditional methods. ajgreenchem.commdpi.com Supercritical carbon dioxide (SC-CO2) is commonly used in SFE. ajgreenchem.commdpi.comresearchgate.net

Research on the extraction of biologically active substances from the heartwood of Maackia amurensis has demonstrated the effectiveness of supercritical CO2 extraction. researchgate.netnih.gov Studies have investigated various experimental conditions, including pressure and temperature, often utilizing a co-solvent such as ethanol (B145695) to enhance the extraction of polar compounds like this compound. researchgate.netnih.govmdpi.com For M. amurensis heartwood, effective extraction conditions have been identified, such as a pressure of 100 bar and a temperature of 55 °C, using 2% ethanol as a co-solvent. researchgate.netnih.gov This method has shown a higher yield of biologically active substances compared to conventional maceration with ethanol or methanol (B129727). researchgate.netnih.gov The optimization of SFE parameters, including pressure, temperature, co-solvent type and concentration, and flow rate, significantly influences extraction efficiency and the selectivity for target compounds like this compound. ajgreenchem.com

Conventional Solvent-Based Extraction Approaches

Conventional solvent-based extraction methods are also widely used for the isolation of natural compounds from plant materials. These techniques typically involve the use of organic solvents to solubilize the target compounds from the plant matrix. scielo.brfrontiersin.orgscielo.br

For the extraction of compounds from Maackia amurensis, conventional methods such as maceration with solvents like ethanol (EtOH) and methanol (MeOH) have been employed. researchgate.netnih.gov Maceration involves soaking the plant material in a solvent for a period to allow the compounds to dissolve. scielo.brfrontiersin.org While these methods are straightforward and widely accessible, they can require longer extraction times, larger volumes of solvent, and may be less selective compared to advanced techniques like SFE. scielo.brfrontiersin.orgscielo.br The efficiency of solvent extraction is influenced by factors such as the choice of solvent, temperature, extraction time, and the particle size of the plant material. scielo.brfrontiersin.org

Chromatographic and Non-Chromatographic Isolation Strategies

Following the initial extraction, various isolation and purification techniques are necessary to obtain this compound in a pure form. These strategies can be broadly categorized into chromatographic and non-chromatographic methods.

Chromatographic techniques are powerful tools for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Common chromatographic methods used in the isolation of natural products include High-Performance Liquid Chromatography (HPLC), flash chromatography, and Solid-Phase Extraction (SPE). chromatographyonline.comresearchgate.net These techniques allow for the separation of this compound from other co-extracted compounds based on properties such as polarity, size, or charge. Semi-preparative HPLC is a universally employed procedure for the isolation of natural compounds, including glycoside derivatives like this compound. researchgate.net Tandem mass spectrometry, such as HPLC-ESI-ion trap-MS/MS, is often used in conjunction with chromatographic separation for the identification and characterization of compounds in plant extracts. researchgate.netnih.gov

Non-chromatographic isolation strategies are also utilized, often as initial steps or in conjunction with chromatographic methods. These techniques exploit differences in physical or chemical properties of the compounds to achieve separation. Examples of non-chromatographic methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), precipitation, filtration, dialysis, and distillation. chromatographyonline.comspeciation.netnih.gov While some of these methods may offer lower separation power compared to chromatography, they can be useful for fractionation, matrix removal, and preconcentration of target compounds. speciation.net For instance, liquid-liquid extraction can be used to partition compounds between two immiscible solvent phases based on their polarity. chromatographyonline.comspeciation.net Precipitation can be employed to selectively precipitate the target compound or impurities from a solution. speciation.netnih.gov

The selection of specific isolation strategies for this compound depends on factors such as the complexity of the extract, the desired purity level, and the scale of the isolation. Often, a combination of different techniques is employed to achieve efficient purification.

Biosynthetic Pathways and Regulation

Elucidation of Precursor Compounds and Key Enzymatic Steps

The primary precursor for the phenylpropanoid pathway is the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. encyclopedia.pubnih.govmdpi.com The initial committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). encyclopedia.pubnih.govmdpi.com In some plants, a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) can also deaminate L-tyrosine to produce p-coumaric acid, bypassing subsequent steps. encyclopedia.pubnih.gov

Following the action of PAL, cinnamic acid undergoes a series of enzymatic modifications. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid. encyclopedia.pubresearchgate.netresearchgate.net Subsequently, p-coumaric acid is activated by the binding of a coenzyme A (CoA) molecule, a reaction mediated by 4-coumarate: CoA ligase (4CL), resulting in the formation of p-coumaroyl-CoA. encyclopedia.pubnih.govmdpi.comresearchgate.net This p-coumaroyl-CoA is a crucial intermediate that can be channelled into various branches of the phenylpropanoid pathway, including the biosynthesis of flavonoids and stilbenoids. encyclopedia.pub

The key enzymatic step in stilbenoid biosynthesis is catalyzed by stilbene (B7821643) synthase (STS). mdpi.commdpi.comresearchgate.net STS condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, such as resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene). mdpi.commdpi.com Malonyl-CoA is derived from the carboxylation of acetyl-CoA, a process involving acetyl-CoA carboxylase.

Quzhaqigan is a glycosylated stilbenoid, specifically Piceatannol (B1677779) 3'-O-glucoside. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a hydroxylated derivative of resveratrol. The biosynthesis of piceatannol from resveratrol involves hydroxylation, likely catalyzed by a cytochrome P450 enzyme. Subsequently, the glucosylation of piceatannol at the 3'-hydroxyl group occurs. Glycosylation is a common modification of plant secondary metabolites that can alter their solubility, stability, and biological activity. mdpi.com This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety (in this case, glucose from UDP-glucose) to an acceptor molecule (piceatannol). mdpi.combiorxiv.org

The proposed biosynthetic pathway for this compound therefore involves the general phenylpropanoid pathway leading to p-coumaroyl-CoA, followed by the action of STS to form a stilbene precursor (like resveratrol), subsequent hydroxylation to piceatannol, and finally glucosylation of piceatannol to yield this compound.

| Enzyme | Abbreviation | Catalyzed Reaction | Pathway Role |

| Phenylalanine Ammonia-Lyase | PAL | L-phenylalanine → trans-cinnamic acid | Phenylpropanoid |

| Cinnamate 4-Hydroxylase | C4H | trans-cinnamic acid → p-coumaric acid | Phenylpropanoid |

| 4-Coumarate:CoA Ligase | 4CL | p-coumaric acid + CoA + ATP → p-coumaroyl-CoA + AMP + PPi | Phenylpropanoid |

| Stilbene Synthase | STS | p-coumaroyl-CoA + 3 Malonyl-CoA → Stilbene (e.g., Resveratrol) + 4 CoA + 3 CO2 | Stilbenoid Specific |

| Cytochrome P450 (putative) | - | Resveratrol → Piceatannol (hydroxylation) | Stilbenoid Modification |

| UDP-Glycosyltransferase | UGT | Piceatannol + UDP-glucose → Piceatannol 3'-O-glucoside (this compound) + UDP | Stilbenoid Modification |

Genetic and Environmental Regulation of Stilbenoid Biosynthesis in Plants

The biosynthesis of stilbenoids, including this compound, is subject to complex genetic and environmental regulation in plants. This regulation allows plants to modulate the production of these compounds in response to various stimuli, particularly stress conditions, as stilbenoids often function as phytoalexins involved in defense. nih.govmdpi.comresearchgate.netresearchgate.netuni.lumdpi.com

Environmental factors play a significant role in inducing stilbenoid biosynthesis. Biotic stresses, such as fungal and bacterial infections, are well-known elicitors. nih.govmdpi.comuni.lu Abiotic stresses, including UV-C radiation, wounding, ozone exposure, and potentially temperature extremes and drought, can also trigger the accumulation of stilbenoids. nih.govresearchgate.netresearchgate.netuni.lu For instance, studies have shown that UV-C treatment can induce the expression of stilbene biosynthetic genes and enhance stilbene production. researchgate.netresearchgate.net

The genetic regulation of stilbenoid biosynthesis primarily involves the control of the expression of genes encoding the key enzymes in the pathway, particularly STS. Transcription factors (TFs) play a crucial role in regulating these genes. Studies have identified several TF families, such as MYB and WRKY proteins, that are involved in the transcriptional regulation of STS genes. researchgate.netbiorxiv.orgoup.com These TFs can activate the transcription of genes responsible for stilbene biosynthesis in response to inducing signals. researchgate.net For example, in grapevine, VviMYB14 and VviMYB15 have been shown to regulate stilbene biosynthesis and are co-expressed with STS genes under stress conditions. oup.com

Plant hormones also participate in the regulation of stilbenoid production. Phytohormones such as jasmonic acid (JA), methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA) have been reported to positively regulate stilbene biosynthesis. uni.lu These hormones can act as signaling molecules that activate defense pathways, leading to the induction of stilbenoid accumulation. researchgate.netuni.lu

Furthermore, signal transduction pathways involving calcium influx and reactive oxygen species (ROS) production are implicated in the activation of stilbene biosynthesis. uni.lu Recognition of external signals can lead to increased intracellular calcium levels and ROS production, which in turn activate hormone signaling and downstream transcriptional regulation of biosynthetic genes. uni.lu

While the general mechanisms of stilbenoid regulation are understood, the specific genetic and environmental factors precisely controlling the biosynthesis of this compound (Piceatannol 3'-O-glucoside) may vary depending on the plant species and specific environmental conditions. However, it is expected that the expression of the genes encoding the hydroxylase responsible for converting resveratrol to piceatannol and the UGT responsible for the glucosylation of piceatannol are also under regulatory control, likely influenced by similar environmental cues and transcription factors that govern the core stilbenoid pathway.

Chemical Synthesis Approaches

Total Synthesis Routes and Methodological Innovations

The complete chemical synthesis of Quzhaqigan from simple, readily available starting materials provides a reliable alternative to extraction from natural sources, which can be subject to variability. A notable scalable total synthesis has been developed, offering a practical route to this complex molecule.

A key challenge in the total synthesis of this compound is the regioselective glycosylation of the piceatannol (B1677779) aglycone, which possesses multiple hydroxyl groups of similar reactivity. To circumvent this, a strategy was devised that implements the glycosylation at an early stage of the synthesis. This approach involves a Fischer-like glycosylation reaction, which efficiently introduces the glucose moiety onto a precursor molecule.

Semi-synthetic Modifications and Derivatization Strategies

While direct semi-synthetic modifications of this compound are not extensively reported, strategies applied to analogous stilbene (B7821643) glucosides, such as piceid (resveratrol-3-O-β-D-glucoside), provide a framework for potential derivatization of this compound. These modifications aim to explore structure-activity relationships and improve the physicochemical properties of the parent molecule.

Enzymatic acylation is a prominent strategy for the derivatization of stilbene glucosides. For instance, piceid has been successfully acylated using enzymes like Novozym 435 (immobilized lipase from Candida antarctica B) with various acyl donors such as vinyl butyrate and vinyl octanoate. mdpi.com This enzymatic approach offers high selectivity and avoids the need for complex protecting group chemistry. It is conceivable that similar enzymatic acylation could be applied to the glucose moiety of this compound to generate a library of ester derivatives.

These semi-synthetic strategies, by modifying the hydroxyl groups of the glucose unit, could potentially modulate the solubility, stability, and biological activity of this compound, opening avenues for the development of novel analogs.

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach has been successfully employed for the synthesis of this compound and its analogs, primarily focusing on the critical glycosylation step.

Biocatalytic Glycosylation:

Cultured plant cells, such as those of Phytolacca americana, have been utilized as biocatalysts for the glycosylation of piceatannol. tandfonline.comnih.govnih.govresearchgate.net These whole-cell systems can convert exogenously supplied piceatannol into its glucosides, including a compound identified as piceatannol-4'-O-β-D-glucoside. nih.govnih.gov While this demonstrates the feasibility of biocatalytic glycosylation, controlling the regioselectivity to obtain the 3'-O-glucoside (this compound) remains a challenge with this particular system.

More targeted approaches involve the use of isolated enzymes. Glucosyltransferases, such as PaGT from Phytolacca americana expressed in Bacillus subtilis, have been shown to glycosylate stilbenes. la-press.org

Synthesis of Analogs:

Chemoenzymatic methods have also been instrumental in the synthesis of this compound analogs. For example, the fungus Beauveria bassiana has been used for the microbial transformation of piceatannol, yielding novel methylglucosylated derivatives, such as 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol. nih.gov This process highlights the potential of microorganisms to generate unique analogs with modified sugar moieties.

Another innovative chemoenzymatic strategy involves the regioselective hydroxylation of a related stilbene glucoside. For instance, the conversion of resveratrol (B1683913) to piceatannol has been achieved using the monooxygenase HpaBC, demonstrating the potential for enzymatic modification of the stilbene core. elsevierpure.com

The following table summarizes key findings in the chemoenzymatic synthesis of piceatannol glucosides and their analogs.

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Cultured cells of Phytolacca americana | Piceatannol | Piceatannol-4'-O-β-D-glucoside | Demonstrates whole-cell biocatalytic glycosylation of piceatannol. tandfonline.comnih.govnih.govresearchgate.net |

| Beauveria bassiana | Piceatannol | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | Produces a novel methylglucosylated analog of this compound. nih.gov |

| HpaBC monooxygenase | Resveratrol | Piceatannol | Enables regioselective hydroxylation to form the aglycone of this compound. elsevierpure.com |

Scalability and Yield Optimization in Synthetic Processes

In the context of chemoenzymatic synthesis, optimization of reaction conditions is crucial for maximizing yield. For microbial transformations, factors such as the choice of microbial strain, culture medium composition (including pH), incubation time, and substrate concentration can be fine-tuned to improve product titers. For example, in the biotransformation of piceatannol by Beauveria bassiana, optimization of the fermentation conditions led to a significant increase in the yield of the methylglucosylated product. nih.gov

The following table provides an overview of the reported yields for different synthetic approaches to this compound and its analogs, highlighting the progress towards efficient and scalable production.

| Synthetic Approach | Product | Reported Overall Yield | Key Optimization Strategies |

|---|---|---|---|

| Total Synthesis | This compound | High | Early-stage glycosylation, telescoped reaction sequence, efficient Mizoroki–Heck coupling. thieme-connect.com |

| Microbial Biotransformation | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | Increased by 4.2-fold after optimization | Optimization of fermentation conditions (e.g., pH of the medium). nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

Modulation of Nitric Oxide Synthase (NOS) Activity

Quzhaqigan has been shown to activate endothelial nitric oxide synthase (eNOS). medchemexpress.comimpurity.comcosmobio.co.jpmedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.eu This activation is intricately linked to its inhibitory effects on arginase activity, suggesting a regulatory interplay between these two enzymatic systems.

Endothelial Nitric Oxide Synthase (eNOS) Activation

Activation of endothelial nitric oxide synthase by this compound occurs through the inhibition of arginase activity. medchemexpress.comimpurity.comcosmobio.co.jpmedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.eu By reducing arginase activity, this compound increases the availability of L-arginine, the common substrate for both arginase and eNOS. This increased substrate availability favors NO production by eNOS, thereby enhancing endothelial function. Studies in human umbilical vein endothelial cells (HUVECs) have demonstrated that incubation with this compound significantly blocks arginase activity and leads to increased production of nitrite (B80452) and nitrate (B79036) (NOx), indicators of NO production. medchemexpress.com

Inhibition of Arginase Isozymes (Arginase I and Arginase II)

A key mechanism of action for this compound is the inhibition of arginase isozymes, specifically arginase I and arginase II. medchemexpress.comimpurity.comcosmobio.co.jpmedchemexpress.commedchemexpress.euwaocp.orgplos.orgneura.edu.au Studies have determined the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes. Using liver lysate for arginase I and kidney lysate for arginase II, the IC50 values were determined to be 11.22 μM and 11.06 μM, respectively. medchemexpress.comimpurity.comcosmobio.co.jpmedchemexpress.com These values were obtained from experiments measuring arginase activity in the presence of varying concentrations of this compound, ranging from 0 to 120 μM. medchemexpress.com

Data Table: IC50 Values of this compound Against Arginase Isozymes

| Enzyme | Source | IC50 (μM) |

| Arginase I | Liver lysate | 11.22 |

| Arginase II | Kidney lysate | 11.06 |

In liver lysates, incubation with different concentrations of this compound significantly decreased arginase I activity in a dose-dependent manner, showing 75±5% activity at 1 μM, 72±7% at 3 μM, and 62±1% at 10 μM compared to untreated control (100±9%). medchemexpress.com Similarly, in kidney lysates, residual arginase activities after incubation with 1, 3, and 10 μM this compound were 75±6%, 74±5%, and 53±8%, respectively. medchemexpress.com This inhibitory effect on arginase activity contributes to the activation of eNOS and subsequent increase in NO production. medchemexpress.com

Effects on Lipoxygenase Activity

Beyond its effects on the arginase-eNOS pathway, this compound has also been shown to inhibit lipoxygenase activity. medchemexpress.comcosmobio.co.jp Research indicates that this compound can inhibit lipoxygenase activity by up to 66% at a concentration of 100 μM. medchemexpress.com The IC50 value for the inhibition of lipoxygenase activity by this compound has been reported as 69 μM. medchemexpress.com

Identification and Characterization of Additional Molecular Targets and Signaling Pathways

The primary molecular targets and signaling pathways characterized for this compound involve the inhibition of arginase isozymes (Arginase I and Arginase II) leading to the activation of endothelial nitric oxide synthase (eNOS). medchemexpress.comimpurity.comcosmobio.co.jpmedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.eu This mechanism highlights the compound's influence on the L-arginine metabolic pathway and its impact on NO bioavailability. While the modulation of lipoxygenase activity has also been identified as a direct effect medchemexpress.comcosmobio.co.jp, further comprehensive studies are needed to fully identify and characterize any additional molecular targets and signaling pathways through which this compound may exert its biological effects.

Advanced Analytical Characterization and Quantification Methods

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in the identification and structural elucidation of organic compounds like Quzhaqigan.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). phytolab.comphytolab.com For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the types of protons and carbons present, their chemical environments, and their connectivity. Analysis of the chemical shifts, splitting patterns, and integration of signals in the NMR spectra allows for the assignment of specific atoms within the this compound molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further enhance structural confirmation by revealing correlations between protons and carbons that are coupled or in close proximity, providing a more comprehensive understanding of the molecular architecture. phytolab.comphytolab.com Identity confirmation of compounds can be achieved by comparing their ¹H and ¹³C NMR spectra to those of authentic reference standards. creative-biolabs.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption or transmission of infrared light. phytolab.comphytolab.combruker.com The infrared spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds, such as O-H (hydroxyl), C=C (aromatic and alkene), and C-O (ether and alcohol) stretching vibrations, consistent with its proposed structure as a stilbene (B7821643) glucoside. chemblink.comnaturalproducts.net FT-IR spectroscopy provides a unique spectral fingerprint that can be used for the identification and verification of this compound. bruker.comyoutube.com The use of an interferometer in FT-IR allows for the simultaneous collection of data over a wide spectral range with high resolution and signal-to-noise ratio. jasco-global.comwikipedia.org

Mass Spectrometry-Based Analysis

Mass spectrometry techniques are essential for determining the molecular weight of this compound and providing fragmentation patterns that aid in structural confirmation and identification.

High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Tandem Mass Spectrometry (HPLC-ESI-IT-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Ion Trap-Tandem Mass Spectrometry (ESI-IT-MS/MS) is a powerful hyphenated technique used for the separation, identification, and quantification of complex mixtures containing this compound. sigmaaldrich.comfrontiersin.orgnih.govnih.gov HPLC separates this compound from other components in a sample based on its interaction with a stationary phase and a mobile phase. nih.govnih.gov The eluting compound then enters the ESI source, where it is ionized. nih.gov The ions are directed into an ion trap mass analyzer, which can perform multiple stages of mass analysis (MS/MS or MSn). sigmaaldrich.comresearchgate.netmdpi.com This tandem mass spectrometry provides characteristic fragmentation patterns of the this compound molecule, which are highly specific and can be used for definitive identification and structural elucidation. nih.govresearchgate.netmdpi.com HPLC-ESI-IT-MS/MS is particularly valuable for analyzing this compound in complex biological or botanical extracts. researchgate.net High-accuracy mass spectrometric data can be recorded in both negative and positive ion modes. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that can be applied to the analysis of this compound, particularly if it can be volatilized without degradation or after appropriate derivatization. phytolab.comphytolab.comresearchgate.netlibretexts.org GC separates components of a mixture based on their boiling points and interaction with the stationary phase in a capillary column. libretexts.orgorslabs.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. libretexts.orgeag.com The resulting mass spectrum provides information about the molecular weight and characteristic fragments of this compound, allowing for its identification by comparison to mass spectral libraries. libretexts.orgresearchgate.net While HPLC-MS is often preferred for less volatile or thermally labile compounds like glucosides, GC-MS can be a complementary technique, especially for analyzing volatile impurities or degradation products. phytolab.comphytolab.comwikipedia.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from complex matrices and assessing its purity.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation and purification of this compound. phytolab.comphytolab.com These techniques exploit differences in the partitioning behavior of this compound and other compounds between a stationary phase and a mobile phase, allowing for their separation. nih.gov Purity assessment is typically performed using chromatographic methods, often coupled with detectors such as UV-Vis or Mass Spectrometry. sigmaaldrich.commdpi.com The purity of a this compound sample can be determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. sigmaaldrich.comlibretexts.org Reference substances like this compound are often provided with certified content based on chromatographic purity, along with analysis of water content, residual solvents, and inorganic impurities. phytolab.comphytolab.com Various chromatographic methods, including thin-layer chromatography (TLC), can be employed for analysis and purity checks. phytolab.comphytolab.com Isolation and purification procedures often involve multiple steps of extraction and chromatography to obtain this compound in a highly pure form. mdpi.comresearchgate.netcolumbia.edunih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative analysis and initial assessment of the purity of chemical compounds, including natural products like those sometimes referred to as this compound. For reference substances such as this compound (identified as Picein, C14H18O7), TLC is employed as one of the methods for characterization. thegoodscentscompany.comsigmaaldrich.com TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) plate) and a mobile phase (a solvent or mixture of solvents). The separated components appear as spots at different retention factors (Rf values), which can be visualized under UV light or by using staining reagents. While primarily qualitative or semi-quantitative, TLC provides a rapid and simple method to check for the presence of expected compounds and potential impurities by comparison with reference standards. Quantitative TLC (qTLC) methods also exist, allowing for the quantification of target compounds by analyzing the intensity and area of the spots. aktinchem.com

Advanced Liquid Chromatography Techniques

Advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offer higher resolution, sensitivity, and accuracy compared to traditional liquid chromatography or TLC, making them essential for the detailed characterization and quantification of this compound. nih.govnih.gov

HPLC is a powerful tool for separating components in a liquid sample by pumping the sample through a column packed with a stationary phase under high pressure. nih.gov The separation is based on the interaction between the analytes and the stationary and mobile phases. Different detectors, such as UV-Vis detectors, diode array detectors (DAD), or mass spectrometers (MS), can be coupled with HPLC to identify and quantify the separated compounds. nih.gov For substances like Piceatannol (B1677779) 3'-O-glucoside (a synonym for this compound in some contexts), HPLC is used for specification testing, often with a purity requirement of a certain percentage determined by HPLC. tautobiotech.com

Liquid chromatography coupled with mass spectrometry (LC-MS or HPLC-MS) is a particularly powerful technique that combines the separation capabilities of LC with the identification and quantification power of MS. This hyphenated technique allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns (MS/MS). Piacetannol-3-O-glucoside [this compound] has been identified in extracts using HPLC combined with mass spectrometric ion trap (HPLC-ESI-ion trap-MS/MS). Identification was carried out based on accurate mass and MS/MS fragmentation by searching online databases and references.

Elemental Analysis and Trace Impurity Detection

Elemental analysis and techniques for detecting trace impurities are crucial for confirming the elemental composition of this compound and ensuring its purity by identifying and quantifying inorganic and volatile organic contaminants. thegoodscentscompany.comsigmaaldrich.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a sensitive technique used for the determination of trace elemental impurities in a sample. thegoodscentscompany.comsigmaaldrich.com For reference substances like this compound (Picein), ICP-MS is utilized to detect and quantify inorganic impurities. thegoodscentscompany.comsigmaaldrich.com In ICP-MS, the sample is introduced into an inductively coupled plasma, which atomizes and ionizes the elements present. The ions are then passed into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio. This allows for the precise quantification of various elements that might be present as contaminants.

Residual Solvent Analysis by Headspace Gas Chromatography

Residual solvents are volatile organic compounds that may remain in a substance from the manufacturing process. Their presence needs to be monitored and controlled due to potential toxicity. Headspace Gas Chromatography (HS-GC) is a widely used technique for the analysis of residual solvents. thegoodscentscompany.comsigmaaldrich.com This method is particularly suitable for analyzing volatile compounds in solid or liquid samples. In HS-GC, the sample is placed in a sealed vial and heated, allowing the volatile components to partition into the gaseous phase (headspace) above the sample. An aliquot of the headspace gas is then injected into a gas chromatograph for separation and detection. For reference substances such as this compound (Picein), residual solvents are analyzed using headspace GC. thegoodscentscompany.comsigmaaldrich.com This ensures that the levels of any remaining solvents are within acceptable limits according to relevant guidelines.

Chemical Derivatives and Analog Development

Rational Design and Synthesis of Quzhaqigan Analogs

Rational design in medicinal chemistry involves the deliberate design of new molecules with desired properties based on an understanding of the relationship between chemical structure and biological activity, often utilizing structural information of the biological target or known active compounds. The synthesis of analogs involves creating compounds with similar core structures to the parent compound but with modifications to specific functional groups or regions. These modifications are typically aimed at improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. General methods for synthesizing chemical derivatives and analogs exist for various compound classes, such as the quaternization of chitosan (B1678972) or the synthesis of quinoxaline (B1680401) derivatives, involving reactions like alkylation or reactions with nucleophilic reagents. However, specific documented rational design strategies or detailed synthetic routes for creating a library of this compound analogs were not found in the consulted literature.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Conformational Analysis and Stereochemical Influences on Bioactivity

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformations. Different conformations can interact differently with biological targets, influencing binding affinity and efficacy. Stereochemistry, which concerns the three-dimensional arrangement of atoms in a molecule, including the presence of chiral centers and double bond configurations (e.g., E/Z isomers), can significantly impact biological activity. Stereoisomers can exhibit vastly different pharmacological profiles due to their specific interactions with chiral biological environments like proteins. While this compound (Piceatannol 3'-O-glucoside) possesses defined stereochemistry due to the sugar moiety and the stilbene (B7821643) double bond, detailed research specifically analyzing the preferred conformations of this compound or investigating how different stereoisomers or conformational preferences influence its interaction with arginase or other biological targets was not found in the provided search results.

Non Clinical Research Applications and Prospects

Utility as a Biochemical Probe and Pharmacological Tool in in vitro and ex vivo Studies

In the realm of cellular and molecular biology, "Quzhaqigan" has demonstrated potential as a biochemical probe to investigate complex biological pathways. Its interactions with specific cellular components allow researchers to study enzymatic activities and other cellular processes in controlled laboratory settings. In vitro studies, which are conducted in environments such as test tubes or petri dishes, are crucial for understanding the fundamental mechanisms of action of a compound.

Furthermore, ex vivo studies, which involve tissues or organs studied outside the body, provide a more complex biological environment to assess the pharmacological effects of "this compound". These studies bridge the gap between in vitro experiments and in vivo animal models, offering valuable insights into how the compound might behave in a whole organism.

Pre-clinical Investigation in Cellular and Animal Models (e.g., Lung Injury Protection)

The therapeutic potential of "this compound" is being actively investigated in various preclinical models of disease. Of particular note are studies exploring its protective effects against acute lung injury. Animal models are indispensable tools in this research, as they allow for the study of disease progression and the efficacy of potential treatments in a living system. nih.gov Different animal models can be used to simulate human conditions, though it is important to note that no single model perfectly replicates human disease. nih.gov

In the context of lung injury, these models can be induced by various means, such as the administration of bacterial toxins or through mechanical ventilation, to mimic the clinical scenarios that lead to acute respiratory distress syndrome (ARDS) in humans. researchgate.netthoracic.org Research in this area aims to understand if "this compound" can mitigate the inflammatory response and tissue damage characteristic of acute lung injury. nih.govthoracic.org

The table below summarizes key aspects of preclinical investigations into lung injury models, a context in which a compound like "this compound" could be evaluated.

| Model Type | Induction Method | Key Pathological Features | Relevance to Human Disease |

| Sepsis-induced Lung Injury | Intravenous or intraperitoneal administration of bacterial endotoxin (LPS) | Neutrophil infiltration, alveolar-capillary barrier dysfunction, release of pro-inflammatory cytokines. | Mimics lung injury secondary to systemic infection. |

| Ventilator-induced Lung Injury (VILI) | Mechanical ventilation with high tidal volumes | Alveolar overdistension, inflammation, and epithelial and endothelial injury. | Relevant to patients receiving mechanical ventilation. |

| Acid Aspiration-induced Lung Injury | Intratracheal instillation of hydrochloric acid | Chemical pneumonitis, pulmonary edema, and inflammation. | Models aspiration of gastric contents. |

Application in Phytochemical Analysis and Quality Control of Botanical Extracts

Beyond its pharmacological applications, "this compound" also serves as a marker in the phytochemical analysis of botanical extracts. The process of phytochemical screening is essential for identifying the bioactive compounds present in medicinal plants. nih.govresearchgate.net The quality control of these extracts is paramount to ensure their consistency, efficacy, and safety. researchgate.netnih.gov

Various analytical techniques are employed to quantify the presence of specific compounds like "this compound" in botanical preparations. This ensures that different batches of an extract contain a standardized amount of the active constituents, which is crucial for both research and potential therapeutic use. The development of robust analytical methods is a key area of focus in the quality control of herbal medicines. researchgate.netnih.gov

Exploration of Potential Applications in Agrochemistry or Materials Science

The unique chemical structure of "this compound" has prompted preliminary investigations into its potential utility in fields beyond medicine. In agrochemistry, researchers are exploring whether it or its derivatives could serve as templates for the development of new pesticides or plant growth regulators.

In the realm of materials science, the focus is on how the molecular properties of "this compound" could be harnessed to create novel materials with specific functions. quantumzeitgeist.comarxiv.orgresearchgate.net This interdisciplinary approach, which integrates knowledge from chemistry, biology, and engineering, is essential for the discovery of new applications for natural compounds. arxiv.org While still in the early stages, this research highlights the broad potential of "this compound" and similar natural products.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods, rooted in quantum mechanics, can elucidate a compound's electronic structure, which in turn governs its stability, reactivity, and spectroscopic characteristics. arxiv.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and other quantum-chemical methods are routinely used to calculate structural parameters like bond lengths and angles, as well as thermodynamic properties. nih.gov Such calculations provide a foundational understanding of a molecule's potential behavior in chemical reactions. Without specific studies on "Quzhaqigan," its electronic structure and reactivity profile remain undetermined.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as a drug candidate, might bind to a larger molecule, typically a protein receptor. nih.govopenaccessjournals.com This method is crucial for identifying potential biological targets and understanding the mechanism of action. nih.govnih.gov By predicting the binding affinity and orientation of a ligand at a receptor's active site, researchers can screen large libraries of compounds and prioritize those with the highest likelihood of therapeutic effect. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interaction. nih.govusc.edu These simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. aps.orgyoutube.com For "this compound," the absence of such studies means its potential biological targets and binding interactions are currently unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgneovarsity.org By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect. researchgate.netnih.gov These models are valuable tools for predicting the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov The development of a QSAR model for "this compound" would require a dataset of structurally related compounds with measured biological activities, which is not currently available in the public domain.

In Silico Prediction of Metabolic Pathways

In silico (computer-based) methods are increasingly used to predict the metabolic fate of chemical compounds within an organism. nih.govfrontiersin.org These approaches can identify potential metabolic pathways, predict the formation of metabolites, and anticipate potential drug-drug interactions. nih.govmdpi.com By understanding how a compound is metabolized, researchers can better assess its potential for efficacy and toxicity. nih.gov Without specific in silico metabolic studies on "this compound," its metabolic pathways and potential metabolites have not been characterized.

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes and Genes

Understanding the biosynthesis of Quzhaqigan in its natural sources, such as Rheum undulatum, Rheum rhaponticum, Rheum rhabarbarum, and Maackia amurensis, is a critical area for future research. nih.govnih.gov As a stilbene (B7821643) glycoside, its formation likely involves a series of enzymatic steps, including the synthesis of the stilbene backbone (piceatannol) and subsequent glycosylation. While the general pathways for stilbenoid biosynthesis are known, the specific enzymes and genes responsible for the 3'-O-glucosylation of piceatannol (B1677779) to form this compound have not been fully elucidated.

Future studies should employ advanced molecular biology techniques, such as transcriptomics and genomics of this compound-producing plants, to identify candidate genes encoding these biosynthetic enzymes. Enzyme assays and genetic manipulation (e.g., gene silencing or overexpression) in plant models or heterologous systems could help confirm the function of these genes and enzymes. Elucidating these pathways could pave the way for metabolic engineering strategies to enhance this compound production in plants or microorganisms. Research into the biosynthesis of other natural products, such as Coenzyme Q, highlights the complexity and the potential for multi-omics approaches to identify required proteins and understand metabolic pathways.

Development of Highly Efficient and Sustainable Synthetic Methodologies

Given that this compound is a natural product, its availability can be limited by factors such as plant source variability, geographical location, and extraction efficiency. The development of highly efficient and sustainable synthetic methodologies is crucial to ensure a consistent and scalable supply of this compound for research and potential applications.

Current chemical synthesis of complex natural products often involves multiple steps, protecting group strategies, and potentially harsh reaction conditions, which can result in low yields and significant waste generation. Future research should focus on developing stereoselective and regioselective synthetic routes that are atom-economical and environmentally friendly. This could involve exploring novel catalytic methods, flow chemistry techniques, or biocatalysis utilizing the enzymes identified from biosynthetic studies (Section 10.1). Developing sustainable synthetic approaches would not only ensure supply but also reduce the environmental footprint associated with its production.

Discovery of Unexplored Molecular Targets and Interaction Mechanisms

Current research indicates that this compound can activate endothelial nitric oxide (NO) synthase by inhibiting arginase activity. nih.govchemsrc.com Specifically, it has shown inhibitory activity against arginase I and arginase II with IC50 values of 11.22 μM and 11.06 μM, respectively, in mouse liver and kidney lysates. nih.govchemsrc.com This suggests a potential role in modulating NO bioavailability, which is important for vascular function.

However, it is likely that this compound interacts with other molecular targets and influences various biological pathways. Future research should employ a combination of experimental and computational approaches to identify these unexplored targets. Techniques such as activity-based protein profiling, target deconvolution strategies, and in silico docking studies could help identify proteins or enzymes that bind to this compound. Subsequent studies should focus on elucidating the detailed mechanisms of these interactions, including binding affinities, kinetic parameters, and the downstream effects on cellular signaling pathways. Understanding the full spectrum of molecular targets and interaction mechanisms is essential for revealing the multifaceted biological activities of this compound.

Table 1: Inhibitory Activity of this compound Against Arginase I and Arginase II

| Target | IC50 (μM) | Source of Arginase |

| Arginase I | 11.22 | Mouse liver lysate |

| Arginase II | 11.06 | Mouse kidney lysate |

Note: This table presents data on the inhibitory concentrations of this compound against arginase enzymes, as reported in the literature. nih.govchemsrc.com

Expansion into New Non-Clinical Application Areas

The observed activity of this compound in inhibiting arginase and its effects on vascular function in non-clinical studies using mice models suggest potential applications related to cardiovascular health. nih.govchemsrc.com However, the potential of this compound may extend to other non-clinical areas based on its stilbenoid structure, which is shared by compounds with diverse biological activities such as antioxidant, anti-inflammatory, and anti-cancer properties.

Future non-clinical research should explore these possibilities. This could involve in vitro studies using various cell lines to investigate its effects on oxidative stress, inflammatory markers, and cancer cell proliferation, migration, and apoptosis. In vivo studies in relevant animal models could then be conducted to evaluate its efficacy in conditions beyond vascular dysfunction, such as inflammatory diseases, metabolic disorders, or certain types of cancer. Exploring different administration routes and formulations in these non-clinical studies would also be important to assess its bioavailability and distribution in different tissues. Research in non-clinical settings is crucial for evaluating the potential utility of a compound before any consideration for clinical development.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of how this compound affects biological systems, the integration of various omics datasets is a promising future direction. Genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive insights into the changes in genes, RNA molecules, proteins, and metabolites within a biological system upon exposure to this compound.

Integrating these layers of data can help researchers understand the complex molecular networks and pathways influenced by this compound. For instance, transcriptomics could reveal which genes are upregulated or downregulated, while proteomics could show how these changes translate to protein abundance and modification. Metabolomics could identify alterations in metabolic pathways. By applying bioinformatics and systems biology approaches to integrate these diverse datasets, researchers can build a more complete picture of this compound's effects, identify biomarkers of its activity, and potentially uncover synergistic or antagonistic interactions with other molecules. This systems-level understanding is vital for predicting its behavior in complex biological environments and identifying new therapeutic opportunities.

Table 2: Examples of Omics Data Integration Approaches

| Omics Data Type | Information Provided | Potential Integration Benefit for this compound Research |

| Genomics | DNA sequence variations, gene structure | Identify genetic factors influencing response to this compound |

| Transcriptomics | Gene expression levels | Reveal pathways and genes affected by this compound treatment |

| Proteomics | Protein abundance, modifications, interactions | Understand protein-level effects and identify potential protein targets |

| Metabolomics | Metabolite profiles | Identify metabolic pathways modulated by this compound |

| Integrated Omics | Systems-level view of biological changes | Comprehensive understanding of this compound's impact on cellular networks |

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.